氧杂苷

描述

Oxanosine is a novel nucleoside antibiotic that was initially isolated from Streptomyces capreolus MG265-CF3 in 1981. It has gained attention in toxicology due to its formation in nitrosative guanosine deamination, implicating its relevance in studying the toxicological markers for nitrosation activity. This nucleoside exhibits weak antibacterial activity and has shown to inhibit the growth of certain cancer cells in vitro and in vivo, primarily through the inhibition of GMP synthetase (Shimada et al., 1981).

Synthesis Analysis

The total synthesis of oxanosine has been explored through various methods. A notable approach includes the enzymatic synthesis involving adenosine deaminase (ADA) to investigate the mechanism of oxanosine formation. The synthesis of [7-18O]oxanosine and its reaction with ADA highlighted its substrate compatibility, leading to the formation of specific reaction products characterized by advanced spectroscopic techniques (Majumdar et al., 2005). Another method focuses on the carbodiimide-mediated dehydration and cyclization for the heterocycle formation, emphasizing the versatility of synthesis routes (Chun et al., 1994).

Molecular Structure Analysis

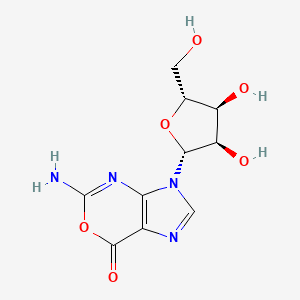

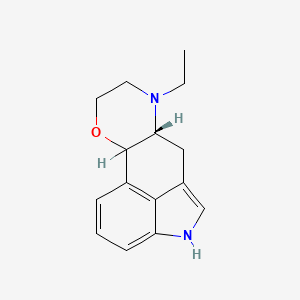

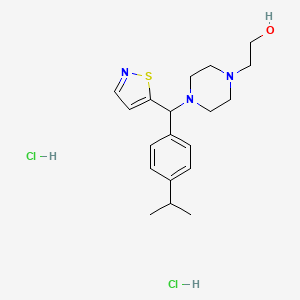

Oxanosine's molecular structure was elucidated through X-ray crystallographic analysis, revealing its unique imidazo[4,5-d][1,3]oxazine-7-one scaffold. This structural confirmation underpins its biochemical activities and interaction with biological targets, such as GMP synthetase, which is crucial for its antibiotic and antitumor properties (Shimada et al., 1981).

Chemical Reactions and Properties

Oxanosine undergoes specific chemical reactions, notably with adenosine deaminase (ADA), leading to the formation of distinct products that have been characterized by a variety of spectroscopic methods. These reactions provide insight into the compound's biochemical behavior and its potential metabolic pathways in biological systems (Majumdar et al., 2005).

Physical Properties Analysis

While specific studies focusing on oxanosine's physical properties were not directly identified, its isolation, synthesis, and structural characterization provide foundational information on its solubility, stability, and reactivity. These physical attributes are essential for understanding its biological activities and therapeutic potential.

Chemical Properties Analysis

Oxanosine's chemical properties, particularly its reactivity under nitrosative conditions, underscore its significance in toxicological studies. The compound's formation through nitrosative deamination of guanosine and subsequent reactions, including its substrate activity for ADA, highlight its chemical versatility and role in biological systems (Majumdar et al., 2005).

科学研究应用

抗菌和抗肿瘤特性

氧杂苷是从链霉菌中分离出的一种新型核苷,具有抗菌和抗肿瘤活性。它对大肠杆菌表现出较弱的抗菌活性,并能抑制 HeLa 细胞在体外生长。有趣的是,氧杂苷能抑制小鼠 L-1210 白血病的生长。它的主要作用是抑制 GMP 合成酶,这是核苷酸生物合成中的关键酶 (Shimada 等人,1981)。

细胞形态的调节

已观察到氧杂苷诱导携带温度敏感 K-ras 基因的大鼠肾细胞的表型变化。这种鸟嘌呤类似物抗生素将这些细胞的“转化”形态转变为“正常”形态,表明它在调节细胞行为中发挥作用,并可能影响癌症生物学 (Itoh 等人,1989)。

化学修饰和合成

研究还集中于氧杂苷的化学修饰和合成。已经进行了合成 2'-脱氧氧杂苷等衍生物的研究,探索它们的生物学特性。这一研究领域对于了解氧杂苷及其类似物的结构方面至关重要,有助于开发新的治疗剂 (Kato 等人,1984)。

表达病毒基因的细胞中敏感性增加

在感染了突变型罗斯肉瘤病毒的大鼠肾细胞中进一步阐明了氧杂苷的抗肿瘤作用。研究发现,氧杂苷对细胞生长和核酸合成的抑制作用在允许病毒基因表达的温度下明显更强,突出了其在靶向癌症治疗中的潜力 (Uehara 等人,1985)。

酶促相互作用和作用方式

氧杂苷的作用方式已得到详细研究,表明它是一种 GMP 合成酶的竞争性抑制剂。它对细菌生长和白血病细胞的抑制作用表明,一种特定的酶促相互作用对其治疗潜力至关重要 (Yagisawa 等人,1982)。

与核酸的相互作用

对氧杂苷的研究也扩展到它与核酸的相互作用。例如,核酸内切酶 V 以其对各种含核苷酸 DNA 的活性而闻名,它可以切割含氧杂苷的 DNA,表明其在 DNA 修复机制中发挥作用 (Hitchcock 等人,2004)。

在毒理学中的意义

氧杂苷在毒理学中的相关性随着其在硝化鸟苷脱氨作用中的形成而出现。这一发现对于理解生物系统中的硝化过程及其在疾病中的意义至关重要 (Majumdar 等人,2005)。

抗病毒作用

氧杂苷与其他化合物相结合,已显示出抑制 HIV 复制的希望。它对 HIV 具有浓度依赖性抑制作用,特别是与其他抗病毒剂联合使用时,表明其在治疗 HIV 和相关病毒感染中具有潜在应用 (Nakamura 等人,2005)。

安全和危害

Oxanosine should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

未来方向

Oxanosine has potential applications in cancer research as it exhibits antitumor activity. It may also be used as an antiviral agent due to its ability to inhibit viral replication . Future directions for research on oxanosine include studying its mechanisms of action, investigating its potential as an antiviral agent, and optimizing its synthesis .

属性

IUPAC Name |

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6/c11-10-13-7-4(9(18)20-10)12-2-14(7)8-6(17)5(16)3(1-15)19-8/h2-3,5-6,8,15-17H,1H2,(H2,11,13)/t3-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVUOVPUCZNICU-ZIYNGMLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(OC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxanosine | |

CAS RN |

80394-72-5 | |

| Record name | Oxanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80394-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-PYRIDYL)-5,6-bis-[2-(5-FURYL-SULFONIC ACID)]-1,2,4-TRIAZINE](/img/structure/B1211663.png)

![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1211666.png)

![4-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211682.png)